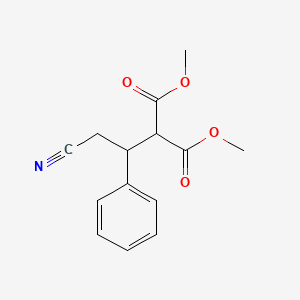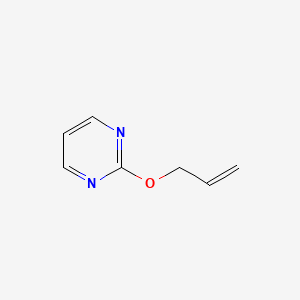![molecular formula C11H16N2O B6523042 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 861718-53-8](/img/structure/B6523042.png)
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Catalysis in Organic Synthesis
Palladium complexes involving ligands like 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine have been studied for their catalytic properties in organic synthesis. For instance, palladium(II) complexes with (imino)pyridine ligands have shown effectiveness as catalysts in ethylene oligomerization, offering insights into the development of selective dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015); (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
2. Analytical Chemistry
In analytical chemistry, derivatives of this compound, such as nicotine, have been the subject of methods for determining concentrations in environmental samples, like tobacco smoke in ambient air. Gas chromatography and mass spectrometry techniques have been employed in these studies (Schuh, 2014); (Schneider & Breuer, 2014).
3. Material Science and Corrosion Inhibition
Pyridine derivatives, including those related to this compound, have been investigated for their potential as corrosion inhibitors. Studies have explored their adsorption and inhibition effects on metals, utilizing both experimental and quantum chemical approaches. These compounds have shown promise in protecting materials from corrosion in acidic environments (Ansari, Quraishi, & Singh, 2015); (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).
4. Pharmaceutical Research
Though details on drug use and dosage are excluded, it's worth noting that related compounds have been studied for their potential in pharmaceutical applications, including as neuroleptics and in antibacterial activities. These studies contribute to a broader understanding of the chemical's potential in medicinal chemistry (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981); (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Wirkmechanismus
Target of Action
It is structurally similar to nicotine , which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
Nicotine binds to nicotinic acetylcholine receptors, mimicking the action of acetylcholine and triggering a response in the neuron .
Biochemical Pathways
Nicotine’s interaction with nicotinic acetylcholine receptors can affect multiple biochemical pathways, including those involved in the release of neurotransmitters .
Result of Action
Based on its structural similarity to nicotine, it may have similar effects, such as stimulating neurotransmitter release, which can lead to various physiological responses .
Eigenschaften
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-8-4-5-10(13)9-14-11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOREQUPSCRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)

![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)
![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)




![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
![N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523050.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)
